molecular formula C9H18N2O2 B13568833 Ethyl 2-amino-3-(pyrrolidin-1-YL)propanoate

Ethyl 2-amino-3-(pyrrolidin-1-YL)propanoate

Cat. No.: B13568833
M. Wt: 186.25 g/mol
InChI Key: RRLANGYRGVJQPX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with pyrrolidine in the presence of a suitable catalyst. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-amino-3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h8H,2-7,10H2,1H3

InChI Key

RRLANGYRGVJQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1CCCC1)N

Origin of Product

United States

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